Strongylophorine 6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

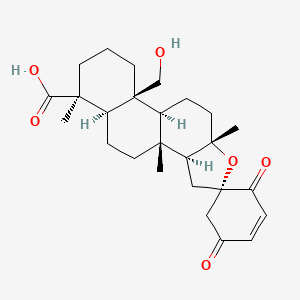

Strongylophorine 6 is a natural product found in Petrosia durissima with data available.

Scientific Research Applications

Anti-Invasion Activity in Cancer Research

Strongylophorine-26, a derivative closely related to Strongylophorine 6, has been identified as an active compound in anti-invasion assays. It was isolated from the marine sponge Petrosia (Strongylophora) corticata and showed promising results in inhibiting cancer cell invasion. This compound led to rapid contraction and depolarization of cancer cells, followed by spreading and flattening. It notably reduced actin stress fibers and induced lamellipodial extensions in a manner distinct from many other motility and angiogenesis inhibitors. This unique mechanism of action positions it as an experimental anticancer agent with potential for pharmacologic inhibition of cell migration (Warabi et al., 2004; McHardy et al., 2005).

Proteasome Inhibition

In a study focusing on the proteasome inhibition properties of strongylophorines, derivatives including Strongylophorine-13 and Strongylophorine-14 showed considerable effectiveness as proteasome inhibitors. These compounds, derived from the same marine sponge species, highlight the potential of strongylophorine derivatives in targeting proteasomal pathways, which is relevant for treating diseases like cancer where proteasome activity is a key factor (Noda et al., 2015).

Inhibition of Hypoxia-Inducible Factor-1 Transcriptional Pathway

Research on strongylophorines, including compounds such as Strongylophorine-2, 3, and 8, has shown their effectiveness in inhibiting the Hypoxia-Inducible Factor-1 (HIF-1) activation pathway. This pathway is critical in tumor survival and progression, suggesting that strongylophorines could play a role in cancer therapeutics by targeting this specific pathway (Mohammed et al., 2008).

Protein Tyrosine Phosphatase 1B Inhibition

A study found that certain strongylophorines from Strongylophora strongilata, including a new meroditerpene, were effective in inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). This enzyme is a target for the treatment of diabetes and obesity. The finding extends the potential application of strongylophorines to metabolic disorders, beyond their known anticancer properties (Lee et al., 2015).

Neuroprotection through the Nrf2/ARE Pathway

Strongylophorine-8, another related compound, has been identified as a neuroprotective agent that activates the Nrf2/ARE pathway. This pathway is crucial for cellular defense against oxidative stress. Strongylophorine-8 induced the expression of phase 2 genes, which are regulated by the Nrf2/ARE pathway, highlighting its potential in neuroprotective therapies (Sasaki et al., 2011).

properties

CAS RN |

125282-13-5 |

|---|---|

Molecular Formula |

C26H36O6 |

Molecular Weight |

444.568 |

IUPAC Name |

(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3/',6/'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4/'-cyclohexene]-6-carboxylic acid |

InChI |

InChI=1S/C26H36O6/c1-22-11-7-18-23(2,21(30)31)9-4-10-25(18,15-27)17(22)8-12-24(3)19(22)14-26(32-24)13-16(28)5-6-20(26)29/h5-6,17-19,27H,4,7-15H2,1-3H3,(H,30,31)/t17-,18-,19-,22+,23-,24-,25-,26+/m0/s1 |

InChI Key |

LFDVVUDPWRGWSD-NYBKKNBDSA-N |

SMILES |

CC12CCC3C(CCCC3(C1CCC4(C2CC5(O4)CC(=O)C=CC5=O)C)CO)(C)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)

![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)

![a-D-Glucopyranoside,methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deox](/img/structure/B571245.png)